REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[O:11][C:10]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[N:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>[Fe].C(O)(=O)C>[NH2:1][C:4]1[C:12]2[O:11][C:10]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[N:9][C:8]=2[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
7-nitro-2-(3-pyridyl)benzoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2N=C(OC21)C=2C=NC=CC2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added by portions
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 100° C. in an oil bath
|
Type
|
STIRRING
|
Details
|
stirred for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with a small amount of dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2N=C(OC21)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |